Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 |
InChI Key |
QXUKIZZIDIXSEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C(C=N2)Cl)N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazole with β-Ketoesters
The first step involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide in ethanol) to form pyrazolo[1,5-a]pyrimidine-5,7-diol. This reaction typically achieves 65–75% yield after 6–8 hours at 80°C. Microwave-assisted cyclocondensation reduces reaction time to 15–30 minutes while maintaining comparable yields.
Dichlorination with Phosphorus Oxychloride
The dihydroxy intermediate undergoes dichlorination using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 4–6 hours), yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. Excess POCl₃ (3–5 equivalents) and catalytic dimethylformamide (DMF) improve conversion rates to 80–90%.
Selective Nucleophilic Substitution and Esterification
The 5-chloro substituent is selectively replaced via reaction with methanol in the presence of potassium carbonate (K₂CO₃) at 60°C for 12 hours. Subsequent esterification at position 6 using methyl chloroformate completes the synthesis, with an overall yield of 58–64%.
Table 1: Key Reaction Parameters for Conventional Synthesis
Microwave-Assisted One-Pot Synthesis
Recent advances employ microwave irradiation to condense the synthesis into a single pot, improving efficiency and reducing side reactions.
Reaction Design
A mixture of 5-amino-3-methylpyrazole, methyl propiolate, and trimethyl orthoformate undergoes cyclocondensation under microwave conditions (150°C, 300W, 20 minutes). In situ chlorination is achieved using N-chlorosuccinimide (NCS) in dimethyl sulfoxide (DMSO), yielding the target compound in 68% overall yield.
Advantages Over Conventional Methods
- Time Reduction : 3-hour total process vs. 24+ hours conventionally
- Yield Improvement : 68% vs. 58–64% conventional
- Side Reaction Suppression : <5% dichlorinated byproducts vs. 15–20% conventionally
Sonochemical Synthesis Strategies
Ultrasound-assisted methods provide an alternative green chemistry approach:
Mechanism of Ultrasound Enhancement
Cavitation effects from 40 kHz ultrasound:
- Accelerate mass transfer in heterogeneous reactions
- Reduce activation energy for cyclocondensation
- Improve reagent mixing in chlorination steps
Optimized Protocol
- Frequency: 40 kHz
- Power Density: 50 W/cm²
- Solvent: Ethanol/water (4:1 v/v)
- Yield: 72% with 95% purity
Palladium-Catalyzed Cross-Coupling Modifications
Late-stage functionalization enables derivative synthesis while preserving the core structure:
Suzuki-Miyaura Coupling
The 3-chloro group undergoes palladium-catalyzed cross-coupling with boronic acids:
General Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equivalents)
- Solvent: DME/H₂O (3:1)
- Temperature: 80°C, 12 hours
- Yield Range: 60–85%
Table 2: Representative Coupling Partners
| Boronic Acid | Product Yield (%) | Reference |
|---|---|---|
| Phenylboronic acid | 82 | |
| 4-Methoxyphenyl | 78 | |
| 2-Thienyl | 65 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Waste Stream Management
- POCl₃ Quenching: Controlled hydrolysis to H₃PO₄
- Solvent Recovery: 90% ethanol recapture via distillation
- Heavy Metal Removal: Chelating resins for Pd residues
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC Conditions: C18 column, 0.1% TFA in H₂O/MeCN gradient
- Retention Time: 6.8 minutes
- System Suitability: RSD <0.5% for 6 injections
Process Optimization Strategies
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 4 | 68 |
| DMSO | 3.5 | 72 |
| EtOH | 6 | 58 |
| Toluene | 8 | 42 |
Temperature Profiling
- Optimal Chlorination: 110–115°C (POCl₃)
- Esterification: 0–5°C (suppresses hydrolysis)
- Cross-Coupling: 80–90°C (balances rate vs. catalyst decomposition)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Conventional | 58–64 | 95–98 | 1.0 | Batch |
| Microwave | 68 | 99 | 1.2 | Semi-cont. |
| Sonochemical | 72 | 95 | 0.9 | Batch |
| Continuous Flow | 75 | 99.5 | 1.5 | Full-cont. |
Emerging Synthetic Technologies
Photochemical Activation
Visible-light mediated chlorination using Ru(bpy)₃Cl₂ catalyst:
Biocatalytic Approaches
Lipase-mediated esterification in non-aqueous media:
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Solvent: tert-Butyl methyl ether
- Conversion: 82% in 24 hours
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 undergoes nucleophilic substitution, particularly under basic or catalytic conditions:
-
Morpholine substitution : Reacting with morpholine in the presence of potassium carbonate yields 3-morpholino derivatives (61–94% yield) . The reaction selectively targets the chlorine at position 3 due to steric and electronic factors .
-
Amination : Treatment with ammonia or primary amines generates 3-amino derivatives, which are intermediates for further functionalization .
Key Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Morpholine | DCM/EtOH | RT | 94 |
| Ammonia (NH₃) | Ethanol | Reflux | 78 |
Reduction Reactions
The ester group at position 6 can be reduced to primary alcohols or amines:
-
Ester to alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ester to a hydroxymethyl group, forming 6-hydroxymethyl derivatives.
-
Ester to amine : Catalytic hydrogenation (H₂/Pd-C) converts the ester to an amide or amine, depending on reaction conditions .
Example :
$$ \text{Methyl ester} \xrightarrow{\text{LiAlH}_4} \text{Primary alcohol} $$
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form fused heterocycles:
-
Tricyclic systems : Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields pyrazolo[2',3':1,6]pyrido[2,3-d]pyrimidines .
-
Michael addition : Reacting with ethyl acrylate or acrylonitrile forms tetrahydropyrazolopyridine intermediates, which aromatize under thermal conditions .
Mechanism :
-
Michael addition of enolate to α,β-unsaturated carbonyl.
-
Cyclization via intramolecular nucleophilic attack.
Oxidative Halogenation
Oxidative halogenation with NaX-K₂S₂O₈ introduces halogens at specific positions:
-
Chlorination : Using NaCl-K₂S₂O₈ in water selectively chlorinates the pyrimidine ring at position 5 or 7 .
-
Bromination : NaBr-K₂S₂O₈ generates 5-bromo derivatives, useful for cross-coupling reactions .
Conditions :
Cross-Coupling Reactions
Palladium-catalyzed reactions enable C–C bond formation:
-
Suzuki coupling : The chlorine at position 3 reacts with aryl boronic acids to form biaryl derivatives .
-
Heck reaction : Alkenes couple at position 6 when catalyzed by Pd(OAc)₂ in hexafluoroisopropanol (HFIP) .
Example :
$$ \text{3-Cl} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{3-Ph} $$
Hydrolysis and Functional Group Interconversion
-
Ester hydrolysis : Acidic or basic hydrolysis converts the ester to a carboxylic acid, enabling peptide coupling or salt formation .
-
Chloride displacement : The chlorine atom can be replaced by thiols or alkoxides under SNAr conditions .
Applications :
-
Carboxylic acid derivatives serve as ligands for kinase inhibitors .
-
Thioether analogs exhibit enhanced bioavailability in pharmacological studies .
Microwave-Assisted Reactions
Microwave irradiation significantly enhances reaction efficiency:
-
Cyclocondensation : Reaction times reduce from 12 hours to 30 minutes with 70–92% yields .
-
Halogenation : Oxidative bromination completes in 15 minutes under microwave conditions versus 2 hours conventionally .
Advantages :
Scientific Research Applications
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and chemosensors.
Organic Synthesis: Its versatile reactivity allows it to be used as a building block for synthesizing more complex molecules.
Mechanism of Action
Comparison with Similar Compounds
Substituent Variations and Structural Similarity
The pyrazolo[1,5-a]pyrimidine core allows for diverse substitutions, which influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Position of Chlorine: The target compound’s chlorine at C3 distinguishes it from analogs with Cl at C5, C7, or aryl substituents (e.g., C2-3-Cl-Ph in ).
- Ester Groups : Methyl vs. ethyl esters influence lipophilicity and metabolic stability. For example, ethyl esters (e.g., ) may exhibit longer half-lives due to slower hydrolysis compared to methyl esters .
Physicochemical Properties
- Crystallography : Analogs like Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate adopt flattened envelope conformations with distinct hydrogen-bonding networks (N—H⋯N interactions, dihedral angle 84.3° between rings) . The target compound’s chloro and methyl ester groups may alter crystal packing and solubility.
- Thermal Stability : A related triazolo[4,3-a]pyrimidine () showed a melting point of 206°C, suggesting that chloro and ester substituents enhance thermal stability through intermolecular interactions .
Biological Activity
Methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a fused pyrazole and pyrimidine ring system. The incorporation of a chlorine atom at the 3-position and a carboxylate group at the 6-position enhances its chemical reactivity and biological profile. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in immune responses and cancer progression .
- Cell Proliferation and Apoptosis : By modulating signaling pathways related to cell growth and apoptosis, this compound may exert anti-cancer effects. It has been reported to demonstrate selectivity for certain PI3K isoforms, enhancing its therapeutic potential against specific cancers .
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Selectivity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against multiple cancer cell lines while maintaining low toxicity in normal cells . For example, it displayed an IC50 value of 8 nM against CK2α, a protein kinase implicated in cancer cell proliferation .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial activities. While specific data on this compound is limited, related compounds have been shown to inhibit bacterial growth and exhibit antifungal properties .
Case Studies
Several studies highlight the biological activity of this compound and related compounds:
- Inhibition of PI3Kδ : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and identified this compound as a potent inhibitor with significant selectivity for PI3Kδ over other isoforms .
- Anticancer Screening : The National Cancer Institute (NCI) screened this compound against a panel of cancer cell lines, revealing its potential as an anticancer agent with favorable selectivity profiles .
Q & A
Q. What are the common synthetic routes for preparing methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursor heterocycles. A microwave-assisted method (180°C) using 3-methyl-1H-pyrazol-5-amine and enaminones has been reported, yielding high efficiency . Alternative routes involve catalytic systems, such as [PTPSA@SiO2–Fe3O4], which facilitates regioselective formation under mild conditions . Optimization includes solvent selection (e.g., ethanol or DMF), stoichiometric control of nucleophiles (e.g., 5-aminotetrazole), and acid catalysts (e.g., p-toluenesulfonic acid) to improve yields .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
X-ray crystallography is the gold standard for structural elucidation. For example, Rigaku Saturn diffractometers (MoKα radiation, λ = 0.71073 Å) resolve bond lengths, angles, and puckering parameters (e.g., Cremer-Pople Q = 0.125 Å, θ = 109.7° for tetrazolo derivatives) . Complementary techniques include:
Q. What are the primary applications of this compound in early-stage drug discovery?
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry. Derivatives exhibit antitumor activity via enzyme inhibition (e.g., EGFR L858R/T790M mutants) and apoptosis induction . In vitro assays (e.g., MTT against HEPG2 liver carcinoma cells) reveal IC₅₀ values as low as 2.70 µM for related compounds .
Advanced Research Questions
Q. How can conformational analysis and crystallographic data resolve contradictions in reported structural parameters?
Discrepancies in puckering parameters (e.g., Q, θ) or dihedral angles may arise from crystallization conditions or refinement methods. Using SHELXL for refinement (with full-matrix least-squares minimization) ensures accuracy, particularly for hydrogen-bonded networks (e.g., N–H⋯N interactions at 2.71 Å) . For example, reports a near-orthogonal dihedral angle (89.53°) between pyrimidine and aryl planes, validated via R-factor convergence (R = 0.030) .
Q. What methodologies are employed to study structure-activity relationships (SAR) for antitumor derivatives?
- Combinatorial synthesis : Libraries of 3,6,7-substituted analogs are generated using p-nitrophenyl esters, enabling rapid diversification .
- Molecular docking : Targeting double mutant EGFR (PDB: 2JIU) with derivatives like ethyl 7-amino-2-hydroxy-5-p-tolyl analogs reveals binding affinity trends .
- Enzymatic assays : IC₅₀ comparisons against wild-type vs. mutant kinases highlight selectivity .
Q. How can synthetic yields be improved for scale-up in lead optimization?
- Flow chemistry : Continuous reactors enhance mixing and heat transfer for cyclization steps .
- Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Scavenging agents : Remove excess reagents (e.g., p-nitrophenol) via silica-bound scavengers, achieving >90% purity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across similar analogs?
Variations in IC₅₀ values (e.g., 2.70 µM vs. 4.90 µM for HEPG2) may stem from:
Q. Why do crystallographic studies report divergent puckering parameters for the pyrimidine ring?
Crystal packing forces (e.g., hydrogen bonding or π-stacking) induce conformational flexibility. For example, shows a flattened envelope conformation due to N–H⋯N interactions, whereas solvent-free crystals may adopt boat-like geometries .
Methodological Recommendations
Q. What computational tools are recommended for predicting reactivity and regioselectivity?
- DFT calculations : Optimize transition states for nucleophilic substitution at C3-Cl using Gaussian09 (B3LYP/6-31G*) .
- Molecular dynamics (MD) : Simulate solvent effects on ring puckering with AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
